molecular formula C11H12N4O2 B1397169 (S)-2-methyl-5-(2-(oxiran-2-ylmethoxy)phenyl)-2H-tetrazole CAS No. 391926-60-6

(S)-2-methyl-5-(2-(oxiran-2-ylmethoxy)phenyl)-2H-tetrazole

Cat. No. B1397169
CAS RN: 391926-60-6
M. Wt: 232.24 g/mol
InChI Key: RJXRFVPNTLQJJL-QMMMGPOBSA-N
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Description

The compound contains an oxirane (epoxide) group, which is a three-membered ring containing an oxygen atom . This group is known for its reactivity, particularly in ring-opening reactions . The compound also contains a tetrazole group, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their energetic properties and are used in various applications, including pharmaceuticals and agrochemicals .


Chemical Reactions Analysis

Oxiranes are known to undergo ring-opening reactions, often through the action of acids or bases . Tetrazoles can participate in various reactions, including substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the oxirane and tetrazole groups. For example, it might be expected to have a relatively high reactivity due to the presence of the oxirane group .

Scientific Research Applications

Pharmaceutical Research: Propranolol Analogue Synthesis

This compound has been explored as a potential analogue of Propranolol , a beta-blocker medication . The oxirane (epoxide) group attached to the phenyl ring can undergo nucleophilic substitution reactions, which is a key step in the synthesis of various pharmaceutical compounds. This reactivity could be harnessed to create new beta-blocker drugs with potentially improved properties.

Epoxy Thermosets: Bio-Based Reactive Diluent

In the field of materials science, particularly in the development of epoxy thermosets, this compound serves as a fully bio-based reactive diluent . Its incorporation into epoxy resins can reduce viscosity and improve processability without compromising the thermal and mechanical properties of the cured material.

High-Energy Materials: Energetic Core

The tetrazole ring is known for its high nitrogen content, making it a candidate for high-energy materials . The compound’s structure could be utilized in the design of energetic cores for propellants and explosives, offering a balance between stability and energy release.

Cancer Research: Anticancer Activity

Derivatives of tetrazoles, including those with oxirane groups, have shown anticancer activity . The compound’s framework could be modified to target specific cancer cell lines, providing a scaffold for the development of new oncology drugs.

Organic Synthesis: Nucleophilic Substitution Reactions

The oxirane group in the compound is highly reactive and can participate in various nucleophilic substitution reactions . This makes it a valuable intermediate in organic synthesis, enabling the construction of complex molecules for research and drug development.

Polymeric Foams: Biodegradable Material

The compound’s oxirane group can be used to create polymeric foams with biodegradable properties . This application is particularly relevant in the pursuit of sustainable materials that can decompose naturally, reducing environmental impact.

Analytical Standards: Pharmaceutical Testing

Compounds with similar structures are used as reference standards in pharmaceutical testing . The precise structure of (S)-2-Methyl-5-(2-(oxiran-2-ylmethoxy)-phenyl)-2H-tetrazole could be employed to develop new standards for analytical methods, ensuring the accuracy and reliability of pharmaceutical analyses.

Medicinal Chemistry: Drug Design

The unique structure of this compound, featuring both an oxirane and a tetrazole ring, offers a versatile platform for drug design . It can be functionalized to create a variety of pharmacologically active molecules, potentially leading to the discovery of new therapeutic agents.

properties

IUPAC Name

2-methyl-5-[2-[[(2S)-oxiran-2-yl]methoxy]phenyl]tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-15-13-11(12-14-15)9-4-2-3-5-10(9)17-7-8-6-16-8/h2-5,8H,6-7H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXRFVPNTLQJJL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC=CC=C2OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1N=C(N=N1)C2=CC=CC=C2OC[C@@H]3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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